
Diméthylcrocétine
Vue d'ensemble
Description
Crocetin dimethyl ester is a compound derived from saffron, specifically from crocins found in the stigmas of Crocus sativus L., and exhibits antioxidative properties. This compound, along with crocetin and safranal (the main component of saffron's essential oil), is studied for its binding with human serum albumin, structural stability, and antioxidative capabilities (Kanakis et al., 2007).
Synthesis Analysis
Efficient synthesis methods for crocetin dimethyl ester have been developed, highlighting the compound's significance in scientific research. A noted approach involves reactions promoted by an acidic ionic liquid, demonstrating the compound's accessibility and the evolving methods of its production (Kryshtal et al., 2012). Another synthesis strategy outlines a six-step (reducible to four-step using in situ procedures) synthesis method, emphasizing the compound's importance and the efficiency of its production (Frederico et al., 2003).
Molecular Structure Analysis
The molecular structure and electronic absorption spectra of crocetin dimethyl ester have been thoroughly examined using density functional theory, highlighting the compound's structural stability and thermodynamic properties. These studies offer insights into the compound's behavior and its interactions at the molecular level (Nie et al., 2012).
Chemical Reactions and Properties
Research on crocetin dimethyl ester has also focused on its chemical reactions, particularly its synthesis via Wittig and Wittig-Horner reactions. These studies have shown effective methods for constructing carbon-carbon double bonds, crucial for the compound's synthesis (Tang Dan-dan, 2012).
Physical Properties Analysis
The physical properties of crocetin dimethyl ester, including its spectroscopic characteristics, have been detailed in studies employing FT-IR and FT-Raman spectroscopy. These investigations have contributed to understanding the compound's distinct physical characteristics and its role in various scientific contexts (Tarantilis et al., 1998).
Chemical Properties Analysis
The antioxidative activities of crocetin and crocetin dimethyl ester have been explored, demonstrating their potential as effective natural free radical scavengers. These properties underline the compound's importance in antioxidant research and its potential applications in various fields (Wang Jian-xin, 2007).
Applications De Recherche Scientifique
Activité antioxydante
La diméthylcrocétine a été identifiée comme un puissant antioxydant . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction aux pressions environnementales et autres.
Propriétés anticancéreuses
Des recherches ont montré que la this compound possède des propriétés anticancéreuses potentielles. Elle a été trouvée avoir des effets sur les lignées cellulaires cancéreuses, en particulier le glioblastome et le rhabdomyosarcome . Le composé s'est avéré affecter la cytotoxicité et l'expression des gènes, impliquées dans les voies pro-apoptotiques et de survie cellulaire .
Composé bioactif
La this compound est un composé bioactif présent dans les extraits de safran . Les composés bioactifs sont des types de produits chimiques présents en petites quantités dans les plantes et certains aliments (comme les fruits, les légumes, les noix, les huiles et les céréales complètes). Ils ont des actions dans le corps qui peuvent favoriser une bonne santé.
Rôle dans l'apoptose
La this compound a été trouvée pour influencer l'expression de gènes comme BAX, BID, BCL2, MYCN, SOD1 et GSTM1 . Ces gènes sont impliqués dans le processus d'apoptose, ou mort cellulaire programmée, qui est un composant essentiel de divers processus, notamment le renouvellement cellulaire normal, le bon développement et le bon fonctionnement du système immunitaire, l'atrophie dépendante des hormones, le développement embryonnaire et la mort cellulaire induite par des produits chimiques.
Applications médicinales
La this compound, étant un composant majeur du safran, contribue aux propriétés médicinales du safran . Le safran est utilisé en médecine traditionnelle pour ses divers bienfaits pour la santé, notamment ses effets potentiels sur la dépression, le syndrome prémenstruel, la maladie d'Alzheimer et le cancer .
Applications industrielles
La this compound, en raison de sa présence dans le safran, contribue également aux applications industrielles du safran . Le safran est utilisé dans l'industrie alimentaire comme assaisonnement et agent colorant. Il est également utilisé dans l'industrie cosmétique pour ses bienfaits potentiels sur la santé de la peau .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Crocetin demonstrates promising anti-cancer properties and offers potential as an adjunctive or alternative therapy in oncology. More large-scale, rigorously designed clinical trials are needed to establish therapeutic protocols and ascertain the comprehensive benefits and safety profile of crocetin in diverse cancer types .
Propriétés
IUPAC Name |
dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-17(13-9-15-19(3)21(23)25-5)11-7-8-12-18(2)14-10-16-20(4)22(24)26-6/h7-16H,1-6H3/b8-7+,13-9+,14-10+,17-11+,18-12+,19-15+,20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHRKGZZFWUQZ-QORFUXSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OC)/C)/C)/C=C/C=C(/C(=O)OC)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316719 | |
| Record name | Dimethylcrocetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5892-54-6 | |
| Record name | Dimethylcrocetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5892-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crocetin dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylcrocetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CROCETIN DIMETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604TT10Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



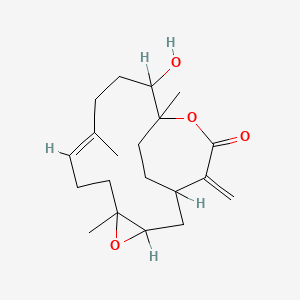
![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)
![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)
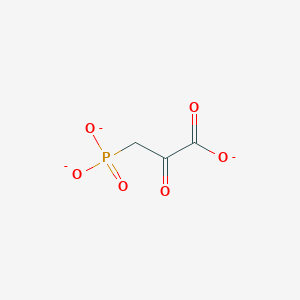
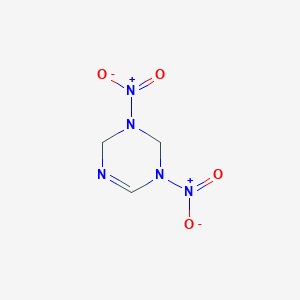
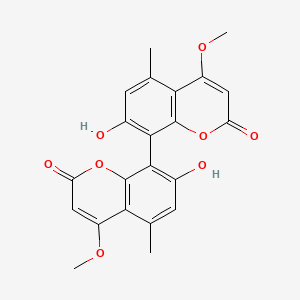

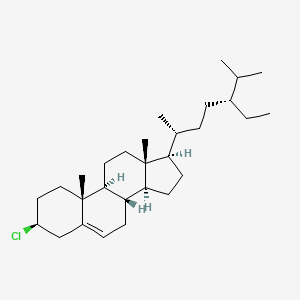
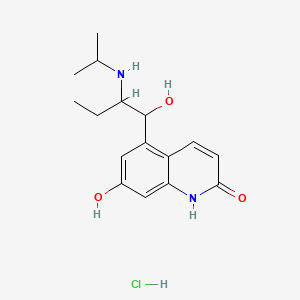
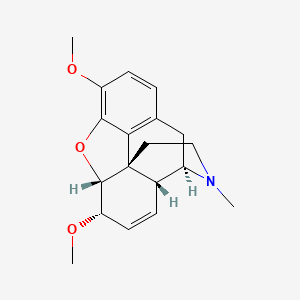
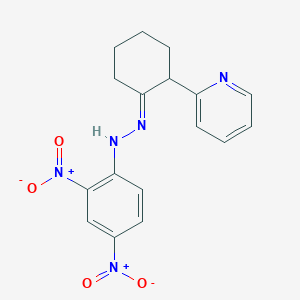
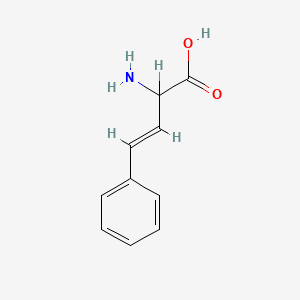
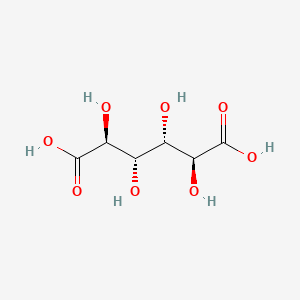
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)